![molecular formula C23H16F2O4 B3635034 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3635034.png)
7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE
Overview
Description
7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with appropriate reagents under controlled conditions. One common method involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluorophenyl groups, using reagents like sodium azide or halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or halides in acetone
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of azido or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 4-Methoxyphenylboronic acid
- 7-Hydroxy-4-methyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2O4/c1-27-17-6-3-14(4-7-17)20-12-23(26)29-22-11-18(8-9-19(20)22)28-13-15-2-5-16(24)10-21(15)25/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRRSGLBIKPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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